3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

Medicinal Chemistry Structure-Activity Relationship Antifungal Drug Design

SAR programs targeting antifungal CYP51 or probing aryl-Cl positional effects require the precise 3-chlorophenyl (meta) regioisomer. Generic '4-chlorophenyl' analogs confound structure-activity interpretation. This AldrichCPR rare chemical provides the authentic meta-substitution topology, with a free 4-amine handle for focused library synthesis. - Exclusive 3-(3-chlorophenyl) regioisomer for matched molecular pair analysis with the para isomer (identical MW, lipophilicity). - Supplied as-is under AldrichCPR; budget for in-house identity (NMR, HRMS) and purity (HPLC) confirmation. - Single-channel availability via Sigma-Aldrich AldrichCPR; all sales final, no analytical data provided.

Molecular Formula C15H11Cl3N4S
Molecular Weight 385.7 g/mol
Cat. No. B12130016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC15H11Cl3N4S
Molecular Weight385.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl3N4S/c16-11-3-1-2-9(6-11)14-20-21-15(22(14)19)23-8-10-4-5-12(17)7-13(10)18/h1-7H,8,19H2
InChIKeyBTNOASCYJRRAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine: Identity and Procurement


3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine (CAS 478255-08-2; molecular formula C₁₅H₉Cl₃N₄S; MW 383.68 g/mol) is a synthetic 1,2,4-triazole-4-ylamine derivative bearing a (2,4-dichlorophenyl)methylthio group at position 3 and a 3-chlorophenyl substituent at position 5 . The compound belongs to the 3-thio-4-amino-1,2,4-triazole subclass, a scaffold recognized for diverse pharmacological potential including antifungal, antibacterial, and anticancer applications [1]. Sigma-Aldrich supplies this compound exclusively under its AldrichCPR (Chemical Partnership Registry) program, designating it as a rare and unique chemical intended solely for early-discovery research; the manufacturer explicitly states that no analytical data is collected and all sales are final and 'as-is' .

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine: Generic Substitution Risks


Substituting this compound with a generic in-class 1,2,4-triazole derivative is precarious because the precise regiochemical arrangement—a (2,4-dichlorophenyl)methylthio group at position 3 coupled with a 3-chlorophenyl at position 5 and a free 4-amine—generates a unique electronic and steric topology that cannot be replicated by positional isomers (e.g., 4-chlorophenyl variants) or substituent-swapped analogs . In the broader 3-thio-4-amino-1,2,4-triazole class, subtle changes in aryl substitution patterns have been demonstrated to produce marked shifts in antifungal potency, enzyme inhibition profiles, and cytotoxicity [1]. Furthermore, Sigma-Aldrich classifications this compound as an AldrichCPR rare chemical, supplied without analytical characterization; consequently, any purportedly 'similar' compound obtained from alternative sources would lack guaranteed identity, purity, or traceability, introducing unacceptable variability into structure-activity relationship (SAR) studies and biological screening campaigns .

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine: Differentiation Evidence


Regiochemical Differentiation: meta vs. para Chlorophenyl Substitution

The target compound features a 3-chlorophenyl substituent (meta-substitution) at the triazole 5-position, whereas the closest positional isomer—3-[(2,4-dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine—bears a 4-chlorophenyl (para-substitution). This meta-versus-para regiochemistry alters the three-dimensional orientation of the chlorine atom relative to the triazole core, affecting dipole moment, hydrogen-bonding capacity, and steric accessibility of the 4-amine group. Although direct head-to-head biological comparison data are not available in the peer-reviewed literature, well-established principles of medicinal chemistry and SAR studies on related 1,2,4-triazole-4-ylamine series indicate that meta-substituted aryl groups can yield divergent target-binding profiles compared to their para-substituted counterparts .

Medicinal Chemistry Structure-Activity Relationship Antifungal Drug Design Triazole Scaffold Optimization

Methylthio-Linked vs. Directly Attached Dichlorophenyl Substituents

The target compound incorporates a (2,4-dichlorophenyl)methylthio substituent at position 3 of the triazole, connected via a methylene-thioether bridge (-CH₂-S-). In contrast, the substituent-swapped analog 3-(2,4-dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine places the 2,4-dichlorophenyl group directly on the triazole ring at position 3 and the (3-chlorophenyl)methylthio moiety at position 5 . This reversal of connectivity fundamentally alters the distance and rotational freedom between the dichlorophenyl pharmacophore and the triazole core, as well as the position of the 4-amine hydrogen-bond donor. In related 3-thio-1,2,4-triazole series, the presence of a thioether linker versus a direct aryl-triazole bond has been shown to modulate enzyme inhibition potency and selectivity [1].

Synthetic Chemistry Triazole Functionalization Thioether Linker Design Procurement Specification

AldrichCPR Rare-Chemical Classification and Analytical Data Absence

Sigma-Aldrich supplies this compound exclusively as an AldrichCPR product, a designation reserved for rare and unique chemicals intended for early-discovery research. Critically, Sigma-Aldrich explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability or fitness for a particular purpose' . This contrasts sharply with standard Sigma-Aldrich catalog compounds, which ship with Certificates of Analysis (COA) documenting purity, identity via NMR/IR/MS, and batch-specific quality metrics. No other supplier offers this compound with verified analytical characterization, making the AldrichCPR source the sole traceable procurement channel despite its 'as-is' terms .

Chemical Procurement Early-Discovery Research Quality Assurance Rare Chemical Sourcing

Physicochemical Profile vs. Common In-Class Screening Compounds

The target compound (MW 383.68; three chlorine atoms; C₁₅H₉Cl₃N₄S) occupies a distinct region of physicochemical space compared to commonly employed 1,2,4-triazole screening compounds. For example, 3-(2,4-dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine (CAS 575461-03-9) has a molecular weight of 365.28 (C₁₆H₁₄Cl₂N₄S) and only two chlorine atoms . The one-chlorine difference, combined with the aromatic vs. aliphatic character of the thioether substituent (benzyl vs. 2-methylbenzyl), produces measurable differences in calculated logP, polar surface area, and hydrogen-bond acceptor/donor counts. The predicted boiling point of the target compound is 488.6±55.0 °C , indicative of strong intermolecular interactions relevant to crystallization and formulation studies.

Physicochemical Profiling Drug-Likeness Assessment Compound Library Design Triazole Chemical Space

3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine: Application Scenarios


SAR Studies: Meta-Chlorophenyl Triazole Scaffolds

The compound's 3-chlorophenyl (meta) substitution pattern at position 5 provides a specific steric and electronic probe not accessible with the more common 4-chlorophenyl (para) positional isomer. SAR programs investigating the impact of aryl substitution geometry on antifungal target engagement (e.g., CYP51 inhibition) or anticancer activity should include this compound to map the meta-substitution tolerance of the biological target [1]. The free 4-amine group additionally permits further derivatization (acylation, sulfonylation, Schiff-base formation) to generate focused libraries for lead optimization.

Early-Discovery Screening: Prioritizing Structural Novelty

As an AldrichCPR rare chemical, the compound is suited for exploratory screening campaigns where the objective is to identify novel chemotypes with unanticipated biological activity. The absence of prior characterization—both analytical and biological—means that any activity discovered is likely to represent a genuinely new finding rather than a rediscovery of known properties. Investigators must budget for in-house identity confirmation (NMR, HRMS) and purity assessment (HPLC) prior to use, as Sigma-Aldrich provides no analytical data .

Thioether Oxidation and Prodrug Design

The (2,4-dichlorophenyl)methylthio substituent incorporates a thioether (-CH₂-S-) linkage that is susceptible to enzymatic and chemical oxidation to sulfoxide and sulfone metabolites. This contrasts with directly attached aryl-triazole analogs that lack this oxidizable linker. The compound therefore serves as a model substrate for studying sulfur oxidation pathways in drug metabolism, or as a scaffold for designing sulfoxide/sulfone prodrugs with modulated polarity and target affinity [1][2].

Comparative Purchasing: Benchmarking Positional Isomers for Genomics Collections

For institutions building chemical genomics or diversity-oriented synthesis libraries, the target compound (CAS 478255-08-2; 3-chlorophenyl, meta) and its 4-chlorophenyl (para) isomer represent a matched molecular pair for systematically probing the effect of chlorine position on biological activity across multiple assay panels. The molecular formula identity (both C₁₅H₉Cl₃N₄S, MW 383.68) enables clean interpretation of positional effects without confounding mass or lipophilicity differences [1].

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